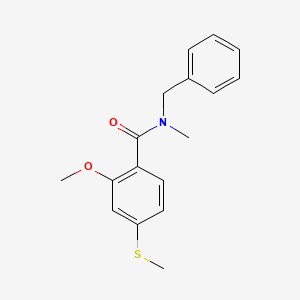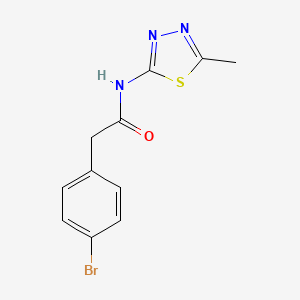
N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide, also known as BML-210, is a synthetic compound that belongs to the class of benzamides. This compound has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide is not fully understood. However, it has been suggested that N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory activity, N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has been reported to have antioxidant properties. N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide may have potential therapeutic applications beyond its anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide in lab experiments is its specificity. N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has been shown to selectively inhibit the activity of COX-2, without affecting the activity of COX-1, an enzyme that is involved in the production of prostaglandins that protect the stomach lining. This makes N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide a useful tool for studying the role of COX-2 in various physiological and pathological processes.
One of the limitations of using N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide in lab experiments is its solubility. N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has low solubility in water, which can make it difficult to use in certain experiments. However, this limitation can be overcome by using appropriate solvents or by modifying the structure of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide to improve its solubility.
Orientations Futures
There are several future directions for research on N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide. One area of research is the development of more potent and selective analogs of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide. Another area of research is the investigation of the potential therapeutic applications of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide beyond its anti-inflammatory activity. For example, N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide may have potential as an anticancer agent or as a neuroprotective agent. Finally, further studies are needed to fully understand the mechanism of action of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide and its effects on various physiological and pathological processes.
Conclusion
In conclusion, N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. Its anti-inflammatory activity, specificity, and potential applications in various fields make it a promising candidate for further research. While there are limitations to using N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide in lab experiments, these can be overcome with appropriate methods. Further research is needed to fully understand the mechanism of action of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide involves the reaction of 4-(methylthio)benzoyl chloride with N-benzyl-N-methylglycine in the presence of a base, such as triethylamine. The resulting compound is then treated with sodium methoxide and methanol to afford the final product, N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide. This synthesis method has been reported in the literature and has been successfully used to prepare N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide in good yields.
Applications De Recherche Scientifique
N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has been extensively studied for its potential therapeutic properties. One of the main areas of research is its anti-inflammatory activity. N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. This makes N-benzyl-2-methoxy-N-methyl-4-(methylthio)benzamide a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-benzyl-2-methoxy-N-methyl-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-18(12-13-7-5-4-6-8-13)17(19)15-10-9-14(21-3)11-16(15)20-2/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQJBVPZJSQKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5592303.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5592308.png)
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5592316.png)
![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592327.png)
![methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5592334.png)
![4-methyl-2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5592354.png)
![N-(4-methoxyphenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5592356.png)

![3,5-dimethyl-1-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-azetidinyl}-1H-pyrazole](/img/structure/B5592366.png)
![N-[4-(aminocarbonyl)phenyl]-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5592370.png)

![2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone](/img/structure/B5592377.png)
![((3R*,4R*)-1-[(5-fluoro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5592386.png)